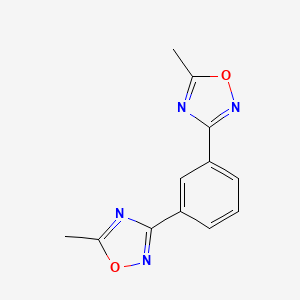

1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene

Description

Properties

IUPAC Name |

5-methyl-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-13-11(15-17-7)9-4-3-5-10(6-9)12-14-8(2)18-16-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJHOYMQHUVLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C3=NOC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene typically involves the reaction of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan with appropriate reagents under controlled conditions . One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions are carefully optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The oxadiazole rings can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic or nucleophilic reagents such as halogens or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .

Scientific Research Applications

1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is influenced by its aromaticity and the presence of the oxadiazole rings, which can interact with various enzymes and receptors . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

G-Quadruplex-Stabilizing Ligands

The compound 2,6-Bis(5-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyridine (C₂₅H₁₅N₁₁O₄) shares structural similarities but uses pyridine linkers instead of benzene. Despite its lower yield (19%) and comparable melting point (>300°C), it shows distinct G4 stabilization behavior. The benzene-linked target compound may exhibit enhanced π-π stacking with G4 DNA due to its planar aromatic core, while the pyridine variant’s nitrogen atoms could introduce polar interactions .

Dopamine D3 Receptor Ligands

Compounds 22 and 23 (Ki = 0.96 nM and 0.53 nM, respectively) feature a 5-methyl-1,2,4-oxadiazol-3-yl group at the meta position of a phenyl ring, achieving >15,000-fold selectivity for D3 over D2 receptors . Although structurally distinct from the target compound, these derivatives highlight the role of oxadiazole rings in enhancing receptor binding specificity.

Antiviral WIN Derivatives

Compounds such as 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid incorporate oxadiazole rings into phenoxypropyl chains. These derivatives exhibit antiviral activity, likely due to improved membrane permeability from the alkyl linker . In contrast, the target compound’s rigid benzene core prioritizes DNA interaction over cellular uptake, reflecting divergent design strategies for biological applications.

Energetic Materials

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives are synthesized for insensitivity and stability in energetic materials. The oxadiazole rings contribute to high nitrogen content (42.4%) and thermal stability (decomposition >200°C) .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: In azadipeptide nitriles, 4-[5-methyl-1,2,4-oxadiazol-3-yl]phenylamino groups exhibit lower pKa compared to thienyl-substituted analogs, modulating enzyme inhibition potency .

- Positional Isomerism : Meta-substituted oxadiazoles (e.g., 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene) favor symmetrical π-stacking, whereas para-substituted variants (e.g., 1,4-Bis(5-phenyloxazol-2-yl)benzene) may adopt linear conformations unsuitable for G4 binding .

Thermal and Chemical Stability

All oxadiazole-containing compounds exhibit high thermal stability (>200°C), attributed to aromatic conjugation and heterocyclic rigidity. The target compound’s melting point (>300°C) surpasses many analogs, likely due to its symmetrical, planar structure .

Data Tables

Table 1: Key Properties of Selected Oxadiazole Derivatives

Biological Activity

1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two 5-methyl-1,2,4-oxadiazole groups attached to a benzene ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance:

- Cytotoxicity : this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, some derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces apoptosis in cancer cells appears to involve the activation of p53 pathways and subsequent caspase activation. Flow cytometry analyses have confirmed that these compounds can induce cell cycle arrest and apoptosis in a dose-dependent manner .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promise as antimicrobial agents. Studies indicate that certain oxadiazole compounds possess antifungal and antibacterial activities that surpass those of traditional agents. For example:

- Antifungal Activity : Compounds with similar oxadiazole structures demonstrated higher antifungal activity than existing natural products like pimprinine. This suggests potential for development into new antifungal therapies .

Study on Anticancer Efficacy

A study focused on a series of synthesized oxadiazole derivatives reported that compounds similar to this compound exhibited significant anticancer activity against multiple cell lines. The study highlighted their selectivity towards cancer cells versus normal cells and suggested that structural modifications could enhance efficacy further .

Synthesis and Characterization

The synthesis of this compound involved standard organic synthesis techniques with characterization through NMR and mass spectrometry confirming its structure. The compound's stability and solubility were also evaluated to facilitate biological testing .

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene, and how can reaction conditions be systematically optimized?

The synthesis involves cyclocondensation of amidoximes with dicarboxylic acid derivatives. Key parameters include:

- Temperature : 80–120°C (higher temperatures reduce reaction time but risk decomposition).

- Solvent : Polar aprotic solvents like DMF improve yields by stabilizing intermediates.

- Base : Cesium carbonate in DMF at 100°C for 18 hours achieves ~78% efficiency in analogous syntheses . Microwave-assisted methods (e.g., 150 W, 80°C, 30 min) reduce reaction times by 40–60% compared to conventional heating .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

A multimodal approach is critical:

- NMR : 1H/13C NMR identifies methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- HRMS : Molecular ion peaks within 3 ppm accuracy confirm stoichiometry.

- FT-IR : Oxadiazole ring vibrations (C=N stretch: 1580–1620 cm⁻¹; C-O-C: 1240–1280 cm⁻¹).

- UV-Vis : Solvent-dependent λmax (270–290 nm) correlates with conjugation effects .

Q. What solvent systems are optimal for crystallization and purity analysis?

- Crystallization : Toluene/ethyl acetate (3:1 v/v) yields single crystals for XRD.

- Purity Analysis :

Q. What chromatographic methods separate synthesis byproducts?

A three-stage protocol:

- Flash chromatography : Silica gel with hexane/EtOAc gradient (70:30 → 50:50).

- Size-exclusion chromatography : Removes polymeric impurities.

- Preparative HPLC : Methanol/water (70:30) isolates regioisomers. TLC (Rf 0.3–0.4 in CH₂Cl₂/MeOH 95:5) with UV254 visualization monitors progress .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and bioactivity?

- DFT : B3LYP/6-311+G(d,p) calculations optimize geometry and calculate HOMO-LUMO gaps (4.5–5.2 eV for oxadiazoles).

- Docking : AutoDock Vina predicts binding affinities (e.g., ΔG ≤ -7.5 kcal/mol with EGFR kinase PDB 1M17).

- Charge distribution maps identify nucleophilic (N-atoms) and electrophilic (benzene ring) sites .

Q. What strategies resolve contradictions in reported thermal stability data?

Discrepancies often arise from:

- Analytical conditions : DSC heating rates (5°C/min vs. 10°C/min) or atmospheric oxygen in TGA.

- Polymorphism : PXRD confirms crystallinity differences. Standardized protocols:

- Parallel TGA under N₂ vs. air.

- Kissinger method for activation energy (Ea ≈ 120–150 kJ/mol for decomposition).

- Isothermal gravimetry at 150–200°C for 24 hours .

Q. How do substituents influence supramolecular assembly in the solid state?

- Methyl groups induce CH-π interactions (2.8–3.2 Å) and dipole stacking (interplanar angles 5–15°).

- Hirshfeld surface analysis quantifies intermolecular contacts:

- 12–15% H-bonding from N-O moieties.

- Powder XRD shows d-spacing variations (±0.5 Å) with substituent changes .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

- Meta-directing effect : Oxadiazole rings dominate over methyl groups.

- NBO analysis : Charge depletion (-0.12 e) at C4 benzene position explains 83% yield there vs. 12% at C2.

- Kinetic isotope effects (kH/kD = 2.1–2.4) suggest rate-limiting σ-complex formation .

Methodological Notes

- Safety : Use fume hoods and PPE due to potential irritancy (skin/eye contact LD50 > 2000 mg/kg) .

- Data Validation : Cross-reference NIST spectra with synthetic replicates to mitigate database errors .

- Biological Studies : Prioritize analogs with logP < 3.5 and polar surface area > 80 Ų for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.